molecular formula C8F7N B090681 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile CAS No. 15895-68-8

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile

Cat. No. B090681
CAS RN: 15895-68-8
M. Wt: 243.08 g/mol
InChI Key: VMELTIALEZBKQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene. This process led to the creation of derivatives such as bis(phosphoryl)benzene and bis(phosphonio)benzene, which were further modified to produce more crowded structures like 2,5-dibutyl-1,4-bis(dimesitylphosphino)-3,6-difluorobenzene and 1,4-bis(dimesitylphosphino)-2,5-difluoro-3,6-diphenylbenzene. These compounds were characterized using spectroscopic methods, including 19F NMR, which reflected their crowded molecular structures .

Molecular Structure Analysis

The molecular geometry of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was determined using X-ray crystallography and compared with computational models using Hartree-Fock and density functional theory. This compound's structure was further analyzed through its reaction with sugar azide, forming a triazole ring, which highlights the potential for novel synthetic pathways and applications . Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with bifurcated C–H⋯F–C interactions and short F⋯F separations, providing insights into the role of weak intermolecular interactions in crystal packing .

Chemical Reactions Analysis

The reactivity of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes was explored, demonstrating their potential as versatile starting materials for synthesizing other functionalized tetrasilanes. These compounds underwent reactions with various reagents, such as methylmagnesium chloride, acetyl chloride, and 2-propanol, showcasing their chemical versatility . Furthermore, the addition of amines to a benzene solution of (E)-2,3-bis(2,3,4,5,6-pentafluorophenyl)-3-[2,3,5,6-tetrafluoro-4-(cyanomethyl)phenyl]acrylonitrile resulted in a color change to brilliant red, attributed to ion-pair formations through proton transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these fluorinated compounds are closely tied to their molecular structures. For instance, the crystal structure of 4-(trifluoromethyl)benzonitrile at 123K shows molecules linked through hydrogen bonds, forming a dense two-dimensional network, with the aromatic ring slightly deformed due to the presence of electronegative groups . The study of 1,2,4,5-tetrafluorobenzene by electron diffraction and ab initio calculations revealed a benzene ring with near D6h symmetry and practically equal C–C bonds, providing valuable data on bond lengths and angles .

Scientific Research Applications

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

    • Application Summary : This compound may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during GC-ECNI-MS .
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol

  • 3-Fluoro-5-trifluoromethylbenzonitrile

    • Application Summary : This compound is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol. It’s also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile

    • Application Summary : This compound may be used in chemical synthesis .
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide

    • Application Summary : This compound may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during GC-ECNI-MS .
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol

properties

IUPAC Name

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F7N/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMELTIALEZBKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50305017
Record name 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile
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Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzonitrile

CAS RN

15895-68-8
Record name NSC168759
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Record name 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5,5-Tetrafluoro-4-(trifluoromethyl)
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